2-Amino-3-chlorophenol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

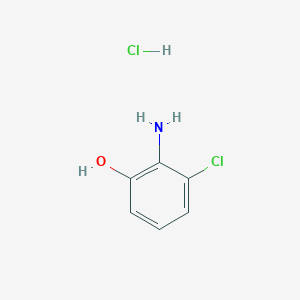

2-Amino-3-chlorophenol hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO. It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chlorophenol hydrochloride typically involves the chlorination of 2-amino-phenol. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The process can be summarized as follows:

Chlorination: 2-amino-phenol is treated with chlorine gas in the presence of hydrochloric acid.

Isolation: The resulting 2-amino-3-chlorophenol is then isolated and purified.

Formation of Hydrochloride Salt: The purified compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of 2-amino-phenol are chlorinated using chlorine gas.

Continuous Isolation and Purification: The product is continuously isolated and purified using industrial-scale equipment.

Conversion to Hydrochloride Salt: The purified 2-amino-3-chlorophenol is converted to its hydrochloride salt form for stability and ease of handling.

化学反应分析

Types of Reactions: 2-Amino-3-chlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form 2-amino-phenol.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives of 2-amino-3-chlorophenol.

Reduction: 2-amino-phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

2-Amino-3-chlorophenol hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-amino-3-chlorophenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their function.

相似化合物的比较

4-Amino-3-chlorophenol: Similar structure but with the amino and chlorine groups in different positions.

2-Amino-4-chlorophenol: Another isomer with different positioning of functional groups.

2-Amino-3-bromophenol: Similar compound with bromine instead of chlorine.

Uniqueness: 2-Amino-3-chlorophenol hydrochloride is unique due to its specific positioning of the amino and chlorine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable for specific applications in research and industry.

生物活性

2-Amino-3-chlorophenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₆ClN₁O

- Molecular Weight : 145.57 g/mol

- CAS Number : 56962-00-6

Target and Mode of Action

The primary biological target of 2-amino-3-chlorophenol is flavin-dependent monooxygenases . This compound interacts with these enzymes, initiating degradation processes that are crucial for its biological activity. The degradation occurs through two main biochemical pathways, which involve the cleavage of chlorinated aromatic compounds.

Biochemical Pathways

This compound participates in the degradation of chlorinated aromatic compounds by interacting with enzymes such as 2-aminophenol 1,6-dioxygenase , leading to the formation of less toxic metabolites like 5-chloropicolinic acid .

Antimicrobial Properties

Research indicates that 2-amino-3-chlorophenol exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including prostate (PC-3), lung (NCI-H460), and breast (MCF7) cancers. The results demonstrated varying degrees of sensitivity, with some derivatives showing promising growth inhibition rates:

| Compound | Cell Line | Growth Inhibition (%) | PGI Value |

|---|---|---|---|

| 6h | SNB-19 | High | 65.12 |

| 6d | MCF7 | High | 24.79 |

| 6e | NCI-H460 | Moderate | 55.61 |

These findings suggest that modifications to the structure of 2-amino-3-chlorophenol can enhance its anticancer properties .

Animal Studies

Toxicity studies in rats and mice have shown that high doses of 2-amino-3-chlorophenol can lead to significant adverse effects, including liver and kidney damage. In a study where rats were fed diets containing up to 20,000 ppm , notable findings included:

- Increased relative weights of kidneys and liver.

- Histopathological changes such as hyperplasia in the forestomach.

- Incidence of squamous cell papillomas in the forestomach at higher doses .

Occupational Exposure

Clinical studies involving workers handling chlorinated phenols revealed elevated levels of methemoglobin in blood samples, indicating potential hematological effects associated with exposure to this compound .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-3-chlorophenol indicates high gastrointestinal absorption and inhibition of CYP3A4 enzymes, which may influence the metabolism of co-administered drugs. Its distribution within tissues is facilitated by interactions with various transporters, affecting its bioavailability and therapeutic efficacy.

属性

IUPAC Name |

2-amino-3-chlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGFSLMGWSMKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。